
2-(Chloromethyl)-4-phenylmorpholine
Übersicht
Beschreibung
2-(Chloromethyl)-4-phenylmorpholine, also known as CMP, is an organic compound belonging to the morpholine class of compounds. It is a white solid with a melting point of 85-87°C, and is soluble in water. CMP is used in a variety of laboratory experiments and applications, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Antimicrobial Activities
A study by Farghaly et al. (2020) explored the synthesis of N-phenylmorpholine derivatives linked with thiazole, demonstrating their binding with SS-DNA and exhibiting both antimicrobial and anti-cancer activities. This research highlights the potential of 2-(Chloromethyl)-4-phenylmorpholine derivatives in therapeutic applications.
Chemical Synthesis and Reactions
Research by Cremlyn et al. (1992) focused on the chlorosulfonation of N-Phenylmorpholine, demonstrating its reactivity and potential applications in chemical synthesis.
Catalysis in Organic Reactions
Goodman and Detty (2004) conducted research on the use of selenoxides as catalysts, including N-phenylmorpholine, for the activation of hydrogen peroxide in bromination of organic substrates. Their work, detailed in Organometallics, showcases the role of phenylmorpholine derivatives in enhancing chemical reactions.
Antimicrobial Activity
The work by Nakazumi et al. (1984) on the chloromethylation of thioflavones and their antimicrobial activity against Trichophytons demonstrates the potential of chloromethyl derivatives, including this compound, in developing antimicrobial agents.
High-Pressure Chemical Reactions
Taguchi et al. (1988) investigated the reaction of oxiranes with carbon disulfide under high pressure, using N-methylmorpholine as a catalyst. Their research, found in Bulletin of the Chemical Society of Japan, provides insights into the catalytic properties of morpholine derivatives under extreme conditions.
Novel Anellated Diazaphospholes
Research by Betzl et al. (2013) on the synthesis of new anellated diazaphospholes, including the use of N-phenylmorpholine, opens up new avenues in the field of phosphorous chemistry and its applications.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKGENFOLCBVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283108 | |
| Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112913-98-1 | |
| Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112913-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


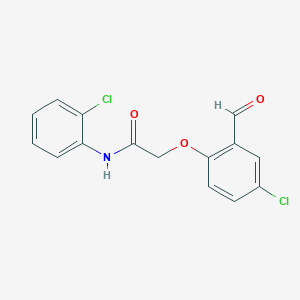

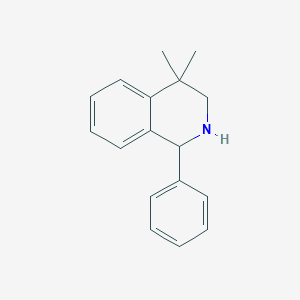
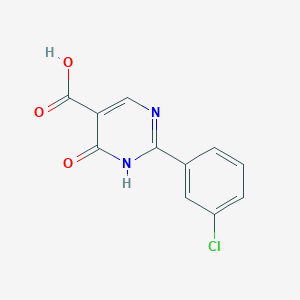

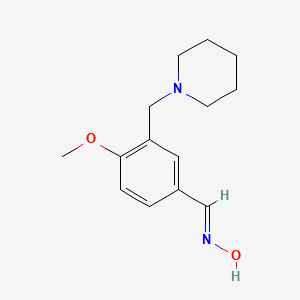
![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)
![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

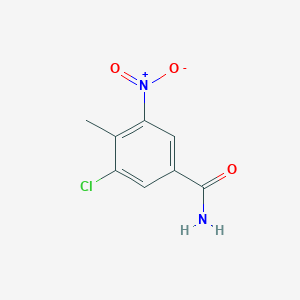
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)
